2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene derivative with the thiazole derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, sodium borohydride, methanol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amides, thioethers).
Reduction: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-aminobenzamide.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the nitro group.
4-nitro-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the chlorine atom.
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-aminobenzamide: Similar structure but has an amino group instead of a nitro group.
Uniqueness
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the chlorine atom, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-7(2)20-12(14-6)15-11(17)9-4-3-8(16(18)19)5-10(9)13/h3-5H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPVQTHKMXEPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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